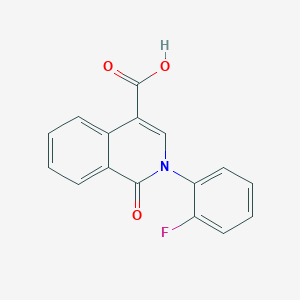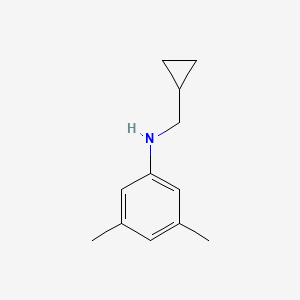![molecular formula C17H27ClN2Si B1345285 4-氯-5-甲基-1-(三异丙基甲硅烷基)-1H-吡咯并[2,3-b]吡啶 CAS No. 942920-17-4](/img/structure/B1345285.png)
4-氯-5-甲基-1-(三异丙基甲硅烷基)-1H-吡咯并[2,3-b]吡啶
描述
The compound 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a derivative of the pyrrolopyridine family, which is known for its diverse biological activities and potential in drug discovery. While the provided papers do not directly discuss this specific compound, they do provide insights into the structural and electronic properties of related pyrrolopyridine derivatives.
Synthesis Analysis
The synthesis of related compounds, such as the ones described in the provided papers, typically involves multi-step organic reactions that may include the formation of pyrrolopyridine core, halogenation, and functionalization with various groups. For instance, the synthesis of radiolabeled pyridine derivatives for positron emission tomography (PET) imaging is an example of the complex synthetic routes that can be employed for such compounds .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by a fused ring system that can significantly influence the electronic properties of the molecule. The experimental charge density distribution of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related compound, has been studied using high-resolution X-ray diffraction, revealing the covalent nature of the bonds within the pyrrolopyridine skeleton .
Chemical Reactions Analysis
Pyrrolopyridine derivatives can participate in various chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. The presence of a chloro substituent, as in the compounds studied, suggests potential reactivity for further functionalization through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The high-resolution X-ray diffraction data of a related compound indicates the presence of intermolecular hydrogen bonds, which can affect the compound's solubility and crystal packing . The electronic structure, as determined by DFT studies, shows a large HOMO-LUMO energy gap, implying high kinetic stability for the compound . The affinity for biological targets, such as nicotinic acetylcholine receptors, is also a significant chemical property, as demonstrated by the high affinity ligand described in the second paper .
科学研究应用
- The SAR study discussed the relation between the chemical structure of synthesized compounds and their antimicrobial properties .
- Compounds were analyzed for their inhibition potentials against bacterial strains, contributing to the understanding of their drug-like nature .
- Bamaluzole, with the imidazo[4,5-c]pyridine system, is a GABA A receptor agonist patented as an anticonvulsant .
- Some derivatives are known antagonists of angiotensin II receptors exhibiting hypotensive activity .
- The compounds have been effective in agricultural applications, contributing to plant health and pest control .
- Some derivatives have shown the ability to inhibit the growth of cancer cells, making them candidates for further investigation as anticancer agents .
- Identified compounds have demonstrated inhibitory activity, suggesting potential applications in the treatment of metabolic disorders .
- Some derivatives have shown promising results in protecting neuronal cells from damage, indicating potential for development into neuroprotective drugs .
- Certain derivatives have exhibited antiviral activity, warranting further exploration as potential antiviral drugs .
属性
IUPAC Name |
(4-chloro-5-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2Si/c1-11(2)21(12(3)4,13(5)6)20-9-8-15-16(18)14(7)10-19-17(15)20/h8-13H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAROJOCZSCMOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CN2[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640165 | |
| Record name | 4-Chloro-5-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
942920-17-4 | |
| Record name | 4-Chloro-5-methyl-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942920-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

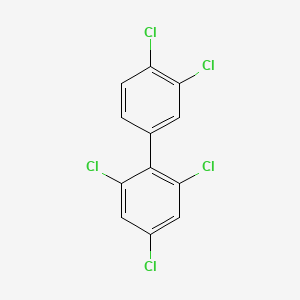
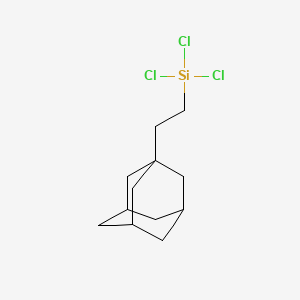
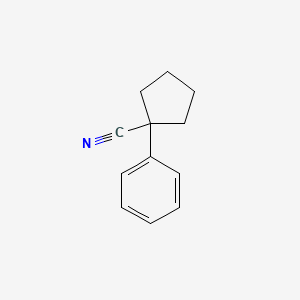
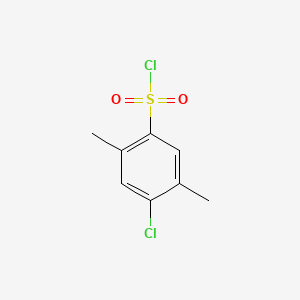
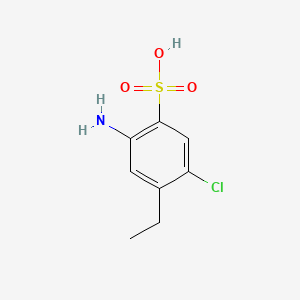
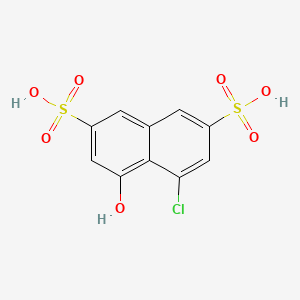
![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)
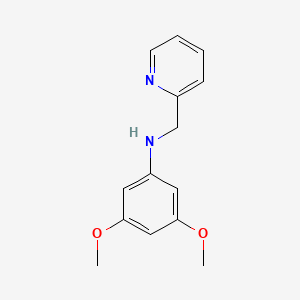
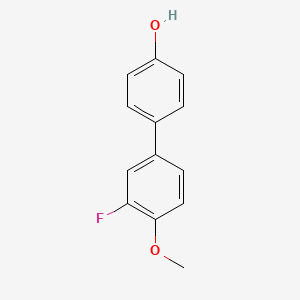
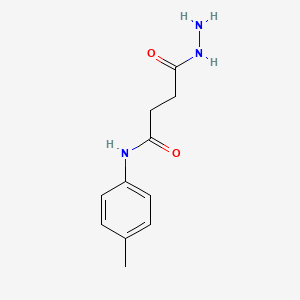
![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)
![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)
